![molecular formula C12H14N4 B1452860 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine CAS No. 944450-95-7](/img/structure/B1452860.png)
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
Overview
Description
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine, also known as MPMP, is a synthetic compound that has been studied for its potential pharmacological properties. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biological activities.
Scientific Research Applications
Proteomics Research
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine: is utilized in proteomics research as a specialty chemical. It is particularly valuable for its role in the study of protein structures and functions, as well as in the identification of novel proteins associated with various diseases .
Biochemistry Applications
In biochemistry, this compound serves as a building block for synthesizing more complex biochemicals. Its structure allows for modifications that can lead to the development of new biochemical assays and reagents .
Pharmacology
Pharmacologically, derivatives of this compound are explored for their potential therapeutic effects. Research indicates that such compounds may have applications in neuroprotection and anti-inflammatory treatments, particularly in the context of neurodegenerative diseases .
Organic Chemistry Synthesis
Organic chemists employ 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine in synthetic routes to create novel organic molecules. Its amine group is a versatile handle for reactions like alkylation or acylation, which are pivotal in the synthesis of pharmaceuticals and agrochemicals .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reagent in the development of new analytical methods. Its unique structure allows for the creation of specific sensors and assays to detect various analytes .
Medicinal Chemistry
In medicinal chemistry, the compound’s framework is used to design and synthesize new drugs. Its molecular structure can be modified to interact with biological targets, leading to the discovery of new medications with potential applications in treating a range of conditions .
Chemical Engineering
From a chemical engineering perspective, 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine is a candidate for process optimization studies. Its properties can influence reaction kinetics and thermodynamics, which are crucial for scaling up chemical processes .
Material Science
Lastly, in material science, this compound could contribute to the development of new materials with specific properties, such as conductive polymers or advanced composites, due to its potential for easy modification and incorporation into larger molecular structures .
properties
IUPAC Name |
5-(methylaminomethyl)-N-phenylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-13-7-10-8-14-12(15-9-10)16-11-5-3-2-4-6-11/h2-6,8-9,13H,7H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWJJBILYKUROD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(N=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652784 | |
Record name | 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine | |
CAS RN |
944450-95-7 | |
Record name | 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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